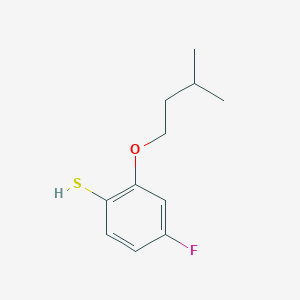

4-Fluoro-2-iso-pentoxythiophenol

Description

4-Fluoro-2-iso-pentoxythiophenol (CAS Ref: 10-F393895) is a halogenated aromatic compound featuring a thiophenol (-SH) core substituted with a fluorine atom at the 4-position and an iso-pentoxy group (-O-iso-pentyl) at the 2-position of the benzene ring. This structure confers unique reactivity due to the electron-withdrawing fluorine and the steric bulk of the branched iso-pentoxy group. Thiophenol derivatives are notable for their nucleophilic thiol group, which participates in disulfide bond formation, metal coordination, and redox reactions.

Properties

IUPAC Name |

4-fluoro-2-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FOS/c1-8(2)5-6-13-10-7-9(12)3-4-11(10)14/h3-4,7-8,14H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUFFUBWKCJTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268697 | |

| Record name | Benzenethiol, 4-fluoro-2-(3-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443326-37-1 | |

| Record name | Benzenethiol, 4-fluoro-2-(3-methylbutoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443326-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 4-fluoro-2-(3-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 4-Fluoro-2-iso-pentoxythiophenol may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iso-pentoxythiophenol can undergo various chemical reactions, including:

Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom and iso-pentoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenol moiety can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the molecule.

Scientific Research Applications

4-Fluoro-2-iso-pentoxythiophenol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iso-pentoxythiophenol involves its interaction with specific molecular targets and pathways. The fluorine atom and iso-pentoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The thiophenol moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 4-Fluoro-2-iso-pentoxythiophenol and analogous compounds:

Key Observations:

Functional Group Reactivity: The thiophenol group in 4-Fluoro-2-iso-pentoxythiophenol enhances nucleophilicity compared to phenol derivatives (e.g., 2-Fluoro-6-methoxy-4-methylphenol), enabling reactions like alkylation or metal chelation. However, this also increases susceptibility to oxidation, forming disulfides . Flumiclorac-pentyl’s ester group provides hydrolytic stability, making it suitable for herbicidal formulations, whereas the thiophenol’s instability may limit its practical use .

Fluorine’s electron-withdrawing nature in all compounds alters aromatic ring electron density, affecting electrophilic substitution patterns .

Application Divergence: Flumiclorac-pentyl is a commercial herbicide, highlighting the agrochemical utility of fluorinated phenoxyacetates.

Research Findings and Limitations

- Synthesis Challenges: The branched iso-pentoxy group in 4-Fluoro-2-iso-pentoxythiophenol may complicate synthesis, requiring specialized catalysts or protecting group strategies to avoid side reactions.

- Comparative Stability: Thiophenol derivatives generally exhibit lower thermal and oxidative stability than ethers or esters. For example, flumiclorac-pentyl’s ester linkage resists degradation under ambient conditions, whereas the thiol group in the target compound necessitates inert storage conditions .

- Biological Activity: While flumiclorac-pentyl’s herbicidal activity is well-documented, the biological profile of 4-Fluoro-2-iso-pentoxythiophenol remains underexplored.

Biological Activity

4-Fluoro-2-iso-pentoxythiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile, including mechanisms of action, therapeutic applications, and toxicity, is crucial for further development in pharmaceutical applications.

Chemical Structure

The chemical structure of 4-Fluoro-2-iso-pentoxythiophenol can be represented as follows:

This compound features a thiophenol moiety with a fluorine atom and an iso-pentoxy group, which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of 4-Fluoro-2-iso-pentoxythiophenol indicates several potential therapeutic effects. Key areas of investigation include:

- Antitumor Activity

- Antiviral Properties

- Antioxidant Effects

Antitumor Activity

Studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of thiophenol have been evaluated for their efficacy against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Fluoro-2-iso-pentoxythiophenol | A549 (Lung) | TBD | |

| 5-Fluorocytosine Derivative | K562 (Leukemia) | 0.5 |

Preliminary data suggest that 4-Fluoro-2-iso-pentoxythiophenol may have comparable activity to known antitumor agents, although specific IC50 values are yet to be published.

Antioxidant Effects

Antioxidant activity is another area where thiophenols have been studied extensively. Compounds with similar functional groups have demonstrated the ability to scavenge free radicals.

Case Study: Antitumor Activity

In a study investigating various thiophenol derivatives, 4-Fluoro-2-iso-pentoxythiophenol was synthesized and screened for its antitumor properties. The results indicated that it could inhibit cell proliferation in specific cancer cell lines, although the exact mechanisms remain to be elucidated.

Research Findings

Recent research highlights the importance of fluorine in enhancing biological activity. The presence of fluorine in 4-Fluoro-2-iso-pentoxythiophenol is expected to increase lipophilicity and potentially improve cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.